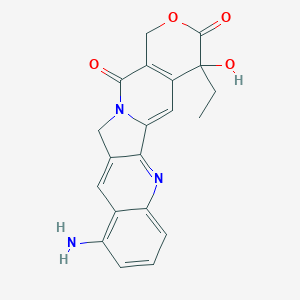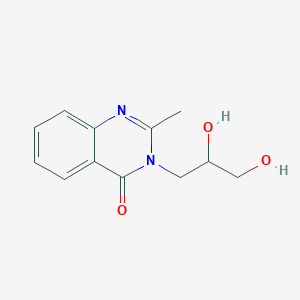
ジプロクアロン
概要
説明
Inhibition of Cyclooxygenases by Dipyrone
Dipyrone is recognized for its potent analgesic properties and its ability to inhibit cyclooxygenase (COX) enzymes. Unlike traditional COX inhibitors such as aspirin, dipyrone does not exhibit anti-inflammatory effects and is associated with lower gastrointestinal toxicity. This suggests a unique mode of action for dipyrone in its inhibition of COX enzymes .
Total Synthesis of the Photoprotecting Dipyrrolobenzoquinone (+)-Terreusinone
The synthesis of (+)-terreusinone, a dipyrrolobenzoquinone known for its UV-A protection, has been achieved. The process involves a one-pot Larock indolization-Sonogashira coupling reaction followed by hydroamination catalyzed by a gold(I) complex. This eight-step synthesis from commercially available materials confirms the structure and absolute configuration of the natural product .
Single Dose Dipyrone for Acute Postoperative Pain
Dipyrone has been evaluated for its efficacy in treating acute postoperative pain. Studies have shown that a single dose of 500 mg oral dipyrone can provide significant pain relief to a majority of patients, with a number needed to treat (NNT) of 2.4 for at least 50% pain relief over 4 to 6 hours. Dipyrone was also found to reduce the need for rescue medication compared to placebo. Intravenous administration of dipyrone was as effective as 100 mg of intravenous tramadol. No serious adverse events were reported in these studies .
Novel Bioactive Metabolites of Dipyrone (Metamizol)
Research into the metabolism of dipyrone has uncovered new metabolites, specifically arachidonoyl amides of known major metabolites of dipyrone. These metabolites have shown affinity for cannabis receptors and the ability to inhibit cyclooxygenase enzymes. This suggests that the endocannabinoid system may be involved in dipyrone's analgesic effects .
From Macrocyclic Dipeptide Lactams to Azabicyclo[X.Y.0]alkanone Amino Acids
The synthesis of macrocyclic and fused bicyclic dipeptides, which mimic different types of beta-turn geometry, has been explored. Electrophilic transannular cyclizations of 9- and 10-membered ring lactams have been used to form azabicyclo[4.3.0]- and -[5.3.0]alkanone amino esters. These compounds serve as precursors for the synthesis of bicyclic dipeptide mimics .
科学的研究の応用
私はいくつかの検索を行いましたが、残念ながら、科学研究におけるジプロクアロンの6〜8のユニークな用途を包括的に分析するために必要な詳細情報は、検索結果では容易に見つかりませんでした。
ジプロクアロンは、鎮静、抗不安、抗ヒスタミン、鎮痛の特性で知られており、主に変形性関節症や関節リウマチに伴う炎症性疼痛の治療に使用されています。 不眠症、不安、神経痛の治療にもまれに使用されることがあります .
作用機序
Target of Action
Diproqualone, a quinazolinone class GABAergic, primarily targets the β subtype of the GABAa receptor . It also exhibits antagonist activity at all histamine receptors . Additionally, it inhibits the cyclooxygenase-1 enzyme . It may also have agonist activity at both the sigma-1 receptor and sigma-2 receptor .
Mode of Action
Diproqualone interacts with its targets in a variety of ways. It acts as an agonist at the β subtype of the GABAa receptor, enhancing the inhibitory effects of GABA in the central nervous system . It also acts as an antagonist at all histamine receptors, reducing the effects of histamine . Furthermore, it inhibits the cyclooxygenase-1 enzyme, reducing the production of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by Diproqualone is the GABAergic pathway . By enhancing the effects of GABA, it increases inhibitory neurotransmission, leading to sedative and anxiolytic effects . Its antagonistic activity at histamine receptors can lead to antihistamine effects . The inhibition of the cyclooxygenase-1 enzyme can reduce inflammation and pain .
Result of Action
The molecular and cellular effects of Diproqualone’s action include enhanced inhibitory neurotransmission, reduced histamine activity, and decreased inflammation and pain . These effects contribute to its sedative, anxiolytic, antihistamine, and analgesic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diproqualone. For instance, factors such as diet, other medications, and exposure to toxins or pollutants can potentially affect how Diproqualone is metabolized and excreted, thereby influencing its efficacy and potential side effects . .
Safety and Hazards
There are some concerns about the potential of Diproqualone for abuse and overdose . Therefore, it is not sold as a pure drug but only as the camphosulfonate salt in combination mixtures with other medicines such as Ethenzamide . According to a safety data sheet, Diproqualone is harmful if swallowed, in contact with skin, or if inhaled .
生化学分析
Biochemical Properties
Diproqualone has sedative, anxiolytic, antihistamine, and analgesic properties . These properties result from its agonist activity at the β subtype of the GABA a receptor, antagonist activity at all histamine receptors, inhibition of the cyclooxygenase-1 enzyme, and possibly its agonist activity at both the sigma-1 receptor and sigma-2 receptor .
Cellular Effects
The cellular effects of Diproqualone are primarily related to its anti-inflammatory and analgesic effects . It is used for treating inflammatory pain associated with osteoarthritis and rheumatoid arthritis
Molecular Mechanism
The molecular mechanism of Diproqualone involves its agonist activity at the β subtype of the GABA a receptor, antagonist activity at all histamine receptors, and inhibition of the cyclooxygenase-1 enzyme . It may also have agonist activity at both the sigma-1 receptor and sigma-2 receptor .
特性
IUPAC Name |
3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGLQWGMESPVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865821 | |
| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36518-02-2, 46800-89-9 | |
| Record name | Diproqualone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36518-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diproqualone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diproqualone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046800899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diproqualone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7HLH8V4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPROQUALONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe a novel method for synthesizing Diproqualone and other quinazolinone derivatives?
A1: [] A recent study highlights a convenient, one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, the structural class to which Diproqualone belongs. This method utilizes a multicomponent reaction (3-MCR) involving isatoic anhydride, an amine, and an orthoester under catalyst and solvent-free conditions. Depending on the desired substitution pattern, ammonium acetate can be used in place of the amine. This strategy allows for the synthesis of various structurally related quinazolinones, including Diproqualone, by modifying the starting materials.
Q2: Are there any sustainable approaches for synthesizing quinazolinones like Diproqualone?
A2: [] Researchers have developed an efficient and sustainable method for synthesizing quinazolinones, including Diproqualone. This method employs a copper-glucose combination as a catalytic system in a biomass-derived green solvent, 2-methyltetrahydrofuran (2-MeTHF). Glucose acts as both a reducing agent for copper precursors and a chelating agent for the resulting low-valent copper species, enhancing the catalytic activity. This approach offers a greener alternative to conventional synthetic routes.
Q3: What research exists on the applications of synthesized quinazolinone derivatives?
A3: [] Synthesized quinazolinone derivatives, including Diproqualone, have demonstrated potential applications in medicinal chemistry, particularly in targeting the central nervous system. Researchers have successfully synthesized various drugs with known CNS activity using the aforementioned synthetic strategies. These include Methaqualone, Mebroqualone, Mecloqualone, and Piriquialone, highlighting the versatility of these synthetic approaches for developing new pharmaceutical compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





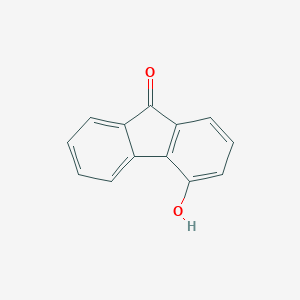
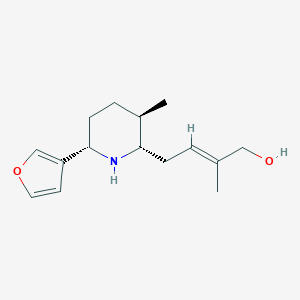
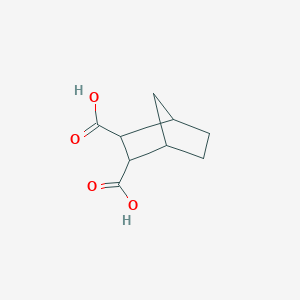
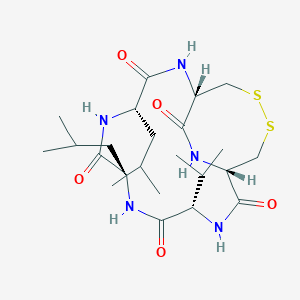



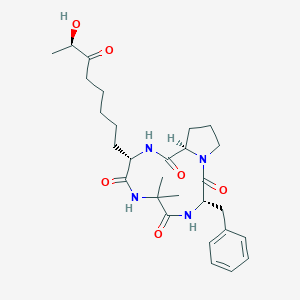


![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)
